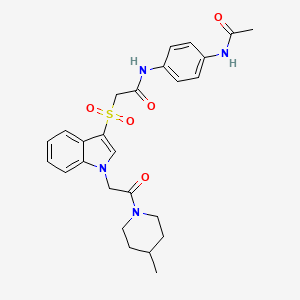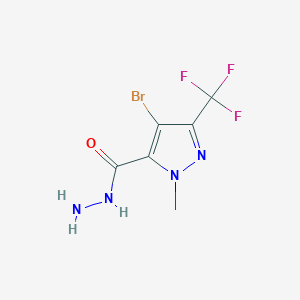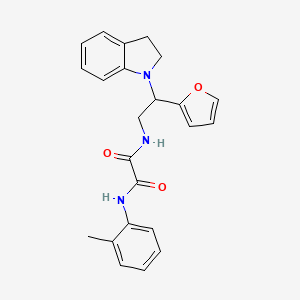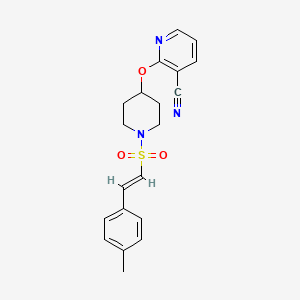![molecular formula C15H12ClN3O2 B2836623 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide CAS No. 1020979-31-0](/img/structure/B2836623.png)
4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide moiety linked to a dimethylisoxazolo[5,4-b]pyridine ring system. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions, receptor binding, and cellular pathways.
Chemical Biology: Employed in the development of chemical probes to investigate biological processes.
Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Orientations Futures
The compound and its derivatives could be further explored for their potential biological activity. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant anti-tubercular activity . This suggests that 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide and its derivatives could be promising candidates for future research in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The initial step often involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of a β-keto ester with hydroxylamine under acidic or basic conditions.
Pyridine Ring Construction: The isoxazole ring is then fused with a pyridine ring. This can be done via a condensation reaction involving suitable pyridine derivatives.
Amidation: The final step involves the formation of the benzamide moiety. This is typically achieved by reacting the chloro-substituted intermediate with an appropriate amine under amide-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen or carbon atoms in the isoxazole or pyridine rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Products may include oxidized derivatives of the isoxazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially altering the aromaticity or introducing new functional groups.
Hydrolysis: Carboxylic acids and amines.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it might inhibit a key enzyme in a metabolic pathway, leading to reduced production of a critical metabolite, or it could bind to a receptor, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)benzamide: shares structural similarities with other isoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
4-chloro-N-(4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-8-7-9(2)17-15-12(8)13(19-21-15)18-14(20)10-3-5-11(16)6-4-10/h3-7H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIMBDOYKGKHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NO2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2836543.png)

![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B2836550.png)


![4-[(dimethylamino)methylene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2836554.png)

![N-[1-(3,4-Dimethoxyphenyl)ethyl]-6-methyl-4-(pyrrolidin-1-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide](/img/structure/B2836557.png)
![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)
![1-(2-phenylethyl)-3-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2836561.png)
![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)

